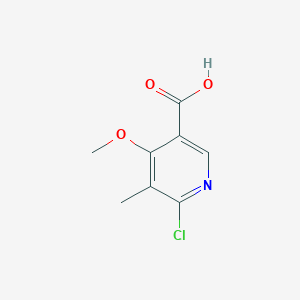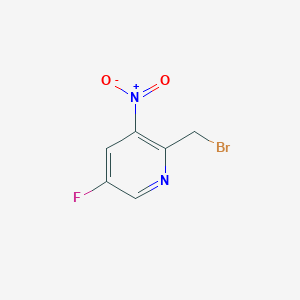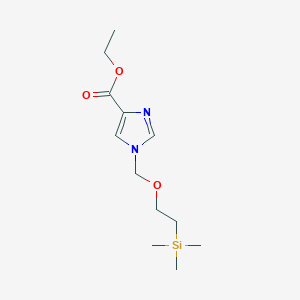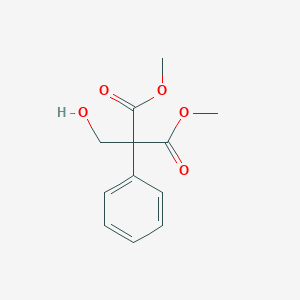
6-Chloro-4-methoxy-5-methylnicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-methoxy-5-methylnicotinic acid is a chemical compound with the molecular formula C8H8ClNO3 It is a derivative of nicotinic acid, featuring a chloro, methoxy, and methyl group substitution on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methoxy-5-methylnicotinic acid typically involves multi-step organic reactions. One common method includes the chlorination of 4-methoxy-5-methylnicotinic acid using thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Chloro-4-methoxy-5-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 4-methoxy-5-methylnicotinic acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 6-Chloro-4-methoxy-5-methylpyridine-3-carboxylic acid.
Reduction: 4-Methoxy-5-methylnicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-4-methoxy-5-methylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 6-Chloro-4-methoxy-5-methylnicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, methoxy, and methyl groups on the pyridine ring can influence the compound’s binding affinity and activity. The exact pathways and targets are still under investigation, but it is believed that the compound may modulate certain biochemical processes through its structural features.
類似化合物との比較
Similar Compounds
- 6-Chloro-4-methylnicotinic acid
- 4-Methoxy-5-methylnicotinic acid
- 6-Chloro-4-methoxy-3-methylnicotinic acid
Comparison
6-Chloro-4-methoxy-5-methylnicotinic acid is unique due to the specific combination of chloro, methoxy, and methyl groups on the pyridine ring. This combination imparts distinct chemical properties and reactivity compared to its analogs. For example, the presence of the chloro group can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. The methoxy group can influence the compound’s solubility and interaction with biological targets.
特性
分子式 |
C8H8ClNO3 |
|---|---|
分子量 |
201.61 g/mol |
IUPAC名 |
6-chloro-4-methoxy-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-4-6(13-2)5(8(11)12)3-10-7(4)9/h3H,1-2H3,(H,11,12) |
InChIキー |
HJMSBLUSIJTZRN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CN=C1Cl)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13667710.png)
![Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13667713.png)

![1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanol](/img/structure/B13667726.png)
![4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide](/img/structure/B13667733.png)

![Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13667740.png)
![5-Iodo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B13667743.png)
![1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13667754.png)



![5-Iodobenzo[c][1,2,5]thiadiazole](/img/structure/B13667781.png)
